![molecular formula C12H12N2O3 B6285897 5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111103-66-2](/img/structure/B6285897.png)
5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%
Overview
Description
5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is a chemical compound that is widely used in scientific research and laboratory experiments. It is an organic compound composed of pyrimidine ring with a dimethoxyphenyl group attached to the C-5 position of the ring. It is used in a variety of applications, including synthesis, drug development, and biochemical and physiological research.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is widely used in scientific research and laboratory experiments. It is used as a starting material for the synthesis of various organic compounds and drugs. It is also used as a catalyst in organic reactions and as a reagent for the synthesis of amino acids and peptides. Furthermore, it is used in biochemical and physiological research to study the effects of various drugs and compounds on the body.
Mechanism of Action
Target of Action
Similar compounds have been found to target cancer stem cells . These cells have the capability to regrow in vivo, making them a significant target for anticancer activity .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit antitumor activity against cancer stem cells . They inhibit the proliferation of these cells, leading to a decrease in tumor growth .
Biochemical Pathways
Similar compounds have been found to affect the pathways related to cell proliferation and apoptosis . These compounds can cause cell cycle arrest, leading to the inhibition of cell proliferation .
Result of Action
Similar compounds have been found to exhibit significant antitumor activity . They can inhibit the proliferation of cancer stem cells, leading to a decrease in tumor growth .
Advantages and Limitations for Lab Experiments
The use of 5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is its relatively low cost and availability. Furthermore, it is relatively easy to synthesize and purify, which makes it an ideal starting material for various experiments. On the other hand, the compound is relatively unstable in solution and can be difficult to use in some experiments.
Future Directions
The use of 5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% in scientific research and laboratory experiments is likely to continue to grow in the future. Potential future directions include the development of new drugs and compounds based on the compound, as well as further research into its biochemical and physiological effects. Furthermore, further research into the mechanism of action of the compound and its potential applications in various fields is likely to be undertaken in the future.
Synthesis Methods
5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is typically synthesized through a multi-step reaction. The first step involves the reaction of 2-amino-5-chloropyrimidine with 3,4-dimethoxybenzaldehyde in the presence of a catalytic amount of sodium hydroxide. This reaction results in the formation of the desired product, 5-(3,4-dimethoxyphenyl)-2-hydroxypyrimidine, 95%. The second step involves the purification of the product through column chromatography or recrystallization.
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-4-3-8(5-11(10)17-2)9-6-13-12(15)14-7-9/h3-7H,1-2H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIOOQKMECWMIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=O)N=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680850 | |
Record name | 5-(3,4-Dimethoxyphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1111103-66-2 | |
Record name | 5-(3,4-Dimethoxyphenyl)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111103-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,4-Dimethoxyphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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